(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide
Description
Properties
IUPAC Name |
(NE)-N-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-20-13-8-11(9-14(21-2)15(13)17)10-16-22(18,19)12-6-4-3-5-7-12/h3-10,17H,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOLLYBPXIFCIA-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide typically involves the condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Antiviral Properties
One of the primary applications of (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide is its antiviral activity. Research has demonstrated that compounds with similar structures exhibit efficacy against viral infections, including herpes simplex virus (HSV). For instance, a related compound was shown to inhibit HSV-1 replication at late stages of infection by targeting specific viral gene products .
Case Study: Anti-Herpetic Activity
- Compound: (E)-N-(3,4-dimethylisoxazol-5-yl)-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)diazenyl)benzenesulfonamide
- Findings: The compound reduced the expression of viral proteins β-(ICP-6) and γ-(ICP-5 and gB), indicating its potential role as an antiviral agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of carbonic anhydrase and modulation of pH levels within tumor microenvironments .
Case Study: Anticancer Efficacy
- Research Focus: Evaluating the cytotoxic effects on breast cancer cell lines.
- Results: Compounds exhibiting similar structural motifs showed significant inhibition of cell proliferation and induced apoptosis, suggesting a potential pathway for therapeutic development .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it may act as an inhibitor of carbonic anhydrase, which plays a role in maintaining acid-base balance and is implicated in tumor growth.
Data Table: Enzyme Inhibition Activity
| Compound Name | Target Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Carbonic Anhydrase | Competitive | 15 |
| Compound B | Carbonic Anhydrase | Non-competitive | 30 |
Synthesis and Structural Studies
The synthesis of this compound involves a condensation reaction that can be optimized for yield and purity. Advanced characterization techniques such as IR spectroscopy and NMR are commonly employed to confirm the structure of synthesized compounds.
Synthesis Overview
- Method: Condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and benzenesulfonamide.
- Characterization Techniques: IR spectroscopy for functional group identification; NMR for structural confirmation.
Mechanism of Action
The mechanism of action of (E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical structural and functional differences between the target compound and analogs:
Key Observations :
- Electron-Donating vs.
- Steric Effects : The di-tert-butyl derivative () exhibits significant steric hindrance, likely reducing binding affinity in enzyme interactions compared to the less bulky target compound .
Spectroscopic and Thermal Properties
Key Observations :
- C=N Stretch : The target compound’s C=N vibration (1680–1690 cm⁻¹) aligns with other Schiff bases (e.g., 1690 cm⁻¹ for Compound 2o in ), confirming consistent imine bond stability .
- Thermal Stability : Halogenated derivatives () and rhodanine hybrids () exhibit higher melting points (>300°C) due to stronger intermolecular forces (e.g., halogen bonding, π-π stacking) compared to the target compound .
Crystallographic and Supramolecular Features
Key Observations :
- Hydrogen Bonding : The dihydroxy-oxazole derivative () forms an S(6) ring via O–H⋯N bonds, enhancing conformational rigidity, whereas the target compound’s methoxy groups may favor weaker van der Waals interactions .
- Crystal Packing : Bulky tert-butyl groups in disrupt close packing, whereas halogenated or hydroxylated analogs () achieve denser lattices through H-bonding .
Biological Activity
(E)-N-(4-hydroxy-3,5-dimethoxybenzylidene)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzylidene moiety linked to a benzenesulfonamide group, characterized by the presence of hydroxyl and methoxy substituents. The synthesis typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with benzenesulfonamide under acidic conditions, yielding the target hydrazone compound.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties across various cancer cell lines. A study highlighted its effectiveness against human colon carcinoma HCT-15 cells, with promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and interaction with microtubule dynamics .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-15 | 10 | Induction of apoptosis |
| MDA-MB-231 | 5 | Microtubule destabilization |
| A-431 | 8 | Inhibition of Bcl-2 expression |
Antibacterial Activity
The compound has also demonstrated antibacterial activity , particularly against Gram-positive bacteria. Its efficacy is attributed to the presence of electron-donating groups on the aromatic rings, enhancing its interaction with bacterial cell membranes. Comparative studies showed that it performs similarly to established antibiotics like norfloxacin .
Table 2: Antibacterial Efficacy Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
The biological activity of this compound is largely influenced by its structural components:
- Hydroxyl and Methoxy Groups : These groups enhance solubility and bioavailability while facilitating hydrogen bonding interactions with biological targets.
- Benzene Sulfonamide Moiety : This portion is crucial for inhibiting carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis .
Case Studies and Research Findings
- Anticancer Study : A recent study evaluated the compound's effects on MDA-MB-231 breast cancer cells, revealing that it significantly increased caspase-3 activity, indicating apoptosis induction at concentrations as low as 1 µM .
- Antibacterial Evaluation : In another investigation, derivatives of the compound were synthesized and tested against various bacterial strains. Results showed that modifications in the methoxy group position significantly affected antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
